An In-depth Technical Guide to 4,6-Dihydroxynicotinic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4,6-Dihydroxynicotinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxynicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with two hydroxyl groups and a carboxylic acid, allows for a rich and complex chemical behavior, including the existence of multiple tautomeric forms. This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 4,6-dihydroxynicotinic acid, presenting key data in a structured format for easy reference and comparison.
Chemical Properties
4,6-Dihydroxynicotinic acid is a white to off-white crystalline solid.[1] It is soluble in water and polar organic solvents, a property attributed to the hydrophilic nature of its hydroxyl and carboxylic acid groups.[1] The presence of these functional groups also allows for extensive hydrogen bonding, which influences its physical and chemical properties.[1]
Physicochemical Data
Quantitative data for 4,6-dihydroxynicotinic acid is not extensively reported in the literature. The following table summarizes available experimental data for the closely related compound 6-hydroxynicotinic acid, along with predicted values for 4,6-dihydroxynicotinic acid where available.
| Property | Value | Source |
| IUPAC Name | 4,6-dihydroxypyridine-3-carboxylic acid | |
| CAS Number | 5466-62-6 | [1][2] |
| Chemical Formula | C₆H₅NO₄ | |
| Molecular Weight | 155.11 g/mol | |
| Melting Point | >300 °C (decomposes) for 6-hydroxynicotinic acid | [3] |
| Boiling Point | Not available | |
| pKa (predicted) | pKa1 ≈ 2-3 (carboxylic acid), pKa2 ≈ 7-8 (pyridinol) | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Chemical Structure and Tautomerism
A key feature of 4,6-dihydroxynicotinic acid is its ability to exist in several tautomeric forms. The tautomerism arises from the migration of protons between the oxygen atoms of the hydroxyl groups and the nitrogen atom of the pyridine ring. The principal tautomers are the dihydroxy form and various pyridone (or oxo) forms.
In the solid state, hydroxypyridines, including related nicotinic acid derivatives, predominantly exist in their pyridone/oxo tautomeric forms, as confirmed by X-ray crystallography and FT-IR spectroscopy.[6] This preference is due to the greater stability afforded by the amide-like resonance in the pyridone ring. In solution, the equilibrium between tautomers can be influenced by solvent polarity and pH.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12-14 | broad s | Carboxylic acid proton (-COOH) |
| ~11-12 | broad s | N-H proton (pyridone tautomer) |
| ~7.5-8.0 | s | H-2 (proton at position 2) |
| ~5.5-6.0 | s | H-5 (proton at position 5) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~160-165 | C-4 and C-6 (carbons attached to oxygen) |
| ~140-145 | C-2 |
| ~110-115 | C-3 |
| ~95-100 | C-5 |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid dimer) |
| ~3100 | N-H stretch (pyridone tautomer) |
| ~1700-1650 | C=O stretch (carboxylic acid and pyridone) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1200 | C-O stretch |
UV-Vis Spectroscopy (Predicted)
| λmax (nm) | Transition |
| ~220-240 and ~280-320 | π → π* transitions |
The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the substituted pyridine ring system. The exact positions of the maxima will be sensitive to the solvent and the predominant tautomeric form in solution.[7]
Experimental Protocols
Synthesis of 6-Hydroxynicotinic Acid (as a reference method)
A common route to hydroxynicotinic acids involves the hydrolysis of a corresponding halogenated precursor or through multi-step synthesis from simpler starting materials. A detailed, reliable procedure for the synthesis of the related 6-hydroxynicotinic acid is provided by Organic Syntheses. This procedure involves the reaction of methyl coumalate with ammonium hydroxide followed by hydrolysis with sodium hydroxide and subsequent acidification.
Detailed Method for 6-Hydroxynicotinic Acid Synthesis:
-
Ammonolysis of Methyl Coumalate: In a beaker equipped with a thermometer and magnetic stirrer, 117 mL of 14% ammonium hydroxide is cooled. 45 g (0.29 mole) of methyl coumalate is added portion-wise over 10 minutes, maintaining the temperature below 20°C. The mixture is stirred for an additional 45 minutes at approximately 20°C.[8]
-
Hydrolysis: A solution of 600 mL of approximately 17% aqueous sodium hydroxide is heated to near boiling in a separate beaker. The ammoniacal solution from the previous step is added to the hot sodium hydroxide solution, and the mixture is boiled vigorously for 5 minutes.[8]
-
Precipitation: The reaction mixture is cooled in an ice bath to room temperature. While keeping the temperature below 30°C, concentrated hydrochloric acid is added with stirring until the solution is strongly acidic.[8]
-
Isolation: The resulting heavy, yellow, microcrystalline solid is stirred and cooled for about an hour, then collected by filtration on a Büchner funnel. The solid is washed twice with water and dried at 80°C to yield 6-hydroxynicotinic acid.[8]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
Analysis of nicotinic acid and its derivatives is commonly performed using reversed-phase HPLC with UV detection.
General HPLC Method for Nicotinic Acid and Related Compounds:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH ~4) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to an absorption maximum of the analyte (e.g., ~260 nm).
-
Injection Volume: 10-20 µL.
This method can be optimized for the specific analysis of 4,6-dihydroxynicotinic acid by adjusting the mobile phase composition and pH to achieve optimal retention and peak shape.
Biological Activity and Signaling Pathways
While specific biological activities of 4,6-dihydroxynicotinic acid are not extensively documented, its close structural analog, 6-hydroxynicotinic acid, is a known intermediate in the bacterial degradation of nicotinic acid.[2][9][10][11][12][13][14][15] This metabolic pathway provides a relevant biological context for understanding the potential roles of dihydroxynicotinic acids.
In several aerobic bacteria, such as Pseudomonas species, nicotinic acid is catabolized to fumaric acid, which can then enter central carbon metabolism.[2][12] A key enzyme in this pathway is 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine.[1][9][10][11][14]
The enzymatic conversion of 6-hydroxynicotinic acid is a critical step that commits the molecule to further degradation. The study of this pathway and the enzymes involved is relevant for understanding the bioremediation of N-heterocyclic aromatic compounds and for the potential discovery of novel enzymatic activities for biocatalysis.
Conclusion
4,6-Dihydroxynicotinic acid is a molecule with interesting structural features and potential for further investigation in medicinal and materials chemistry. While a comprehensive experimental dataset for this specific compound is not yet available, this guide provides a solid foundation based on the known properties of closely related analogs and theoretical predictions. The established role of 6-hydroxynicotinic acid in bacterial metabolism highlights a potential area for future research into the biological activities of dihydroxynicotinic acid derivatives. Further experimental work is needed to fully characterize the physicochemical and spectroscopic properties of 4,6-dihydroxynicotinic acid and to explore its potential applications.
References
- 1. CAS 5466-62-6: 4,6-Dihydroxynicotinic acid | CymitQuimica [cymitquimica.com]
- 2. Nicotinic Acid Catabolism Modulates Bacterial Mycophagy in Burkholderia gladioli Strain NGJ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Hydroxynicotinic acid | 609-70-1 [smolecule.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria [frontiersin.org]
- 11. Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,6-Dihydroxynicotinic acid | 5466-62-6 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
